Although a specific synthesis protocol for 1-(Pyrrolidin-3-yl)ethanol hydrochloride is not detailed in the provided papers, several papers describe the synthesis of closely related compounds. For instance, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic, involves a multi-step process starting from benzyloxyacetyl chloride. [ [] https://www.semanticscholar.org/paper/f8decd1b8bf1b4b8c16bea75effeeec1bc617e99 ] This synthesis utilizes catalytic asymmetric hydrogenation and S(N)2 substitution reactions to achieve high stereoselectivity. Based on these examples, it is plausible that the synthesis of 1-(Pyrrolidin-3-yl)ethanol hydrochloride could involve similar reactions and methodologies.
While the papers lack specific reactions involving 1-(Pyrrolidin-3-yl)ethanol hydrochloride, they showcase reactions with structurally similar compounds. For example, the synthesis of triazolothiadiazines and thiadiazoles utilizes the reaction of 1,2-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)ethanol with various reagents like phenacyl bromide, benzoin, and carbon disulfide. [ [] https://www.semanticscholar.org/paper/d2b3ff02246cd35a24316c8bfbe0a967cd775b06 ] These reactions highlight the reactivity of the ethanol group and its potential for modification, which could be relevant for derivatizing 1-(Pyrrolidin-3-yl)ethanol hydrochloride.
Research on novel thiazole derivatives, such as (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole (NRA0045), demonstrates their potential as antimicrobial agents. [ [] https://www.semanticscholar.org/paper/be92a9f00264d32909fe421a135885583c2cda16 ] This compound exhibits high affinity for dopamine D4 receptors and serotonin 5-HT2A receptors, showcasing potential for treating conditions related to these receptors.
Several papers explore the development of anticancer agents based on similar chemical structures. For instance, the synthesis of (E)-1-(phthalazin-1-yl)-1-[(pyridin-2-yl)ethylidene]hydrazine (PPEH) and 1-[2-(1-(pyridine-3-yl)ethylidene)hydrazinyl]phthalazine (PEHP), hydralazine hydrochloride-derived Schiff bases, demonstrates their potential as anticancer agents, particularly PEHP, which exhibited notable activity against multiple bacterial strains. [ [] https://www.semanticscholar.org/paper/7b6ced12e97a278012ef8c99b2d202f416feae18 ]
The use of nitric oxide (NO) donors, like O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO), for their anti-inflammatory and analgesic properties is well-documented. V-PYRRO/NO is metabolized in the liver to release NO, demonstrating protective effects against hepatotoxicity induced by various agents. [ [, , ] https://www.semanticscholar.org/paper/d4ca2b7163774e841d75ef66ea12857dd5131fa2, https://www.semanticscholar.org/paper/f8e249a1c915160947f32abb7c095d2bc07e768d, https://www.semanticscholar.org/paper/c5cd612d1c029256dc3417b4b9e7ae5fee46088f ] This research suggests a potential application for NO-releasing compounds in treating inflammatory diseases and pain.
Compounds like (R)-(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride (T-588) have shown promise in treating neurological disorders. T-588, a cerebral activator, exhibited protective effects against experimental cerebral anoxia in mice, suggesting its potential for conditions like stroke. [ [, ] https://www.semanticscholar.org/paper/adcb9820ac1d4ed6c0d235d93f8ea3442136632d, https://www.semanticscholar.org/paper/0919ad198d9c9513963fde2d19d530c41a56a6cd ] Additionally, research on SSR126768A, an oxytocin receptor antagonist, highlights the importance of targeting specific receptors in the brain for potential therapeutic benefits. [ [] https://www.semanticscholar.org/paper/e555ade14231211311474a93edc02cb096319cc0 ]
Compounds targeting specific enzymes involved in metabolic pathways offer potential therapeutic avenues for metabolic disorders. For example, K-604, an acyl-CoA:cholesterol O-acyltransferase-1 inhibitor, demonstrates the potential of targeting this enzyme for treating diseases related to ACAT-1 overexpression. [ [] https://www.semanticscholar.org/paper/b0adfc6ce3366817ed68f29319c6e258b30ac7a5 ]
The development of PET imaging agents like [18F]T-401 for visualizing and quantifying MAGL in vivo showcases the potential of similar compounds for studying biological processes and disease progression. [ [] https://www.semanticscholar.org/paper/52b378782520b18b210c7f805d00ae2d4b76e93a ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4